molecular formula C10H19IN2OSi B8496203 5-Iodo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

5-Iodo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B8496203
M. Wt: 338.26 g/mol
InChI Key: JWAKVBPMKMCKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H19IN2OSi and its molecular weight is 338.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19IN2OSi

Molecular Weight

338.26 g/mol

IUPAC Name

2-[(5-iodo-4-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C10H19IN2OSi/c1-9-7-12-13(10(9)11)8-14-5-6-15(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

JWAKVBPMKMCKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)COCC[Si](C)(C)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (0.48 g, 12.2 mmol, 60%) was added to a solution of 5-iodo-4-methyl-1H-pyrazole (compound 250.1, 2.3 g, 11.1 mmol) in THF (20 mL) at 0° C. The mixture was stirred at 0° C. for 30 minutes, then 2-(trimethylsilyl)ethoxymethyl chloride (2.15 mL, 12.2 mmol) was added. The resulting mixture was stirred at room temperature for 3 hours, and then carefully quenched with a small amount of water and partitioned between EtOAc (200 mL) and water (50 mL). The organic layer was washed with brine (50 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was purified with by silica gel column chromatography (hexanes:EtOAc, 10:1) to yield the title compound as a light yellow oil (3.15 g, 84%). m/z (ES+) 339 (M+H)+.
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
Yield
84%

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